molecular formula C16H26N2O6 B2565963 Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate CAS No. 1008272-57-8

Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate

Cat. No.: B2565963
CAS No.: 1008272-57-8
M. Wt: 342.392
InChI Key: IVPRTKUAVCJCST-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate typically involves multiple steps One common approach is to start with the piperazine ring and introduce the tert-butyl group through a tert-butoxycarbonyl (Boc) protection reaction The oxolan-2-ylmethoxy group can be introduced via an etherification reaction using appropriate alkylating agents

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo groups and the piperazine ring play crucial roles in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: This compound has a similar structure but with different substituents on the piperazine ring.

    Tert-butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate: Another related compound with a similar backbone but different functional groups.

Uniqueness

Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6/c1-16(2,3)24-15(21)18-7-6-17-14(20)12(18)9-13(19)23-10-11-5-4-8-22-11/h11-12H,4-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRTKUAVCJCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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